molecular formula C18H15NO2S B2869356 N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide CAS No. 2035036-22-5

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide

Cat. No.: B2869356
CAS No.: 2035036-22-5
M. Wt: 309.38
InChI Key: JXLPZTOMGQHAPD-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene is a heterocyclic compound with a five-membered ring made up of four carbon atoms and one sulfur atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Cinnamamide is a compound containing a cinnamoyl group, which consists of a benzene ring attached to an amide group.


Synthesis Analysis

Thiophene and furan derivatives can be synthesized through various methods. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . Furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide .


Chemical Reactions Analysis

The chemical reactions involving thiophene, furan, and cinnamamide derivatives can be quite diverse, depending on the specific substituents and reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide” would depend on its specific structure. Thiophene and furan derivatives can have diverse properties .

Scientific Research Applications

Synthesis and Structural Analysis

Cinnamamide derivatives have been extensively studied for their synthesis and structural characteristics. One study highlights the synthesis and crystal structure analysis of cinnamide derivatives, focusing on their potential anti-ischemic activities. These compounds exhibit intricate crystal structures and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be pivotal in understanding their bioactive properties (Zhong et al., 2018).

Antifungal and Insecticidal Activities

Another facet of cinnamamide derivatives is their application in agriculture, where they serve as potential fungicidal and insecticidal agents. Research has demonstrated that certain cinnamamide derivatives exhibit promising in vivo antifungal activities against various plant pathogens, indicating their potential as agricultural fungicides (Chen et al., 2019).

Neurological Applications

Cinnamamide derivatives are also notable for their therapeutic potential in neurological disorders. They have been identified for their roles in central and peripheral nervous system disorders, showcasing a broad spectrum of activities such as anticonvulsant, antidepressant, neuroprotective, and analgesic properties. These activities are attributed to the versatile cinnamamide scaffold that facilitates multiple molecular interactions, highlighting the compound's importance in neuroscience research (Gunia-Krzyżak et al., 2015).

Antagonistic Properties

In addition to their therapeutic potential, certain cinnamamide derivatives have been explored for their antagonistic properties against neurotransmitters, such as serotonin, which could have implications for treating various psychiatric and neurological conditions. This research area offers insights into the molecular mechanisms of cinnamamide derivatives and their potential therapeutic applications (Dombro & Woolley, 1964).

Properties

IUPAC Name

(E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-16(21-15)17-7-4-12-22-17/h1-12H,13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLPZTOMGQHAPD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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